Methyl 4-[7-(2-chlorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate
Overview
Description
Methyl 4-[7-(2-chlorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dioxo-octahydroquinoline core, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[7-(2-chlorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with cyclohexane-1,3-dione under acidic conditions to form the intermediate 7-(2-chlorophenyl)-2,5-dioxo-octahydroquinoline. This intermediate is then esterified with methyl 4-hydroxybenzoate in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[7-(2-chlorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can produce a variety of chlorophenyl-substituted compounds.
Scientific Research Applications
Methyl 4-[7-(2-chlorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[7-(2-chlorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate key biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[7-(2-bromophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate
- Methyl 4-[7-(2-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate
- Methyl 4-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate
Uniqueness
Methyl 4-[7-(2-chlorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable subject of study in various research fields .
Properties
IUPAC Name |
methyl 4-[7-(2-chlorophenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinolin-4-yl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO4/c1-29-23(28)14-8-6-13(7-9-14)17-12-21(27)25-19-10-15(11-20(26)22(17)19)16-4-2-3-5-18(16)24/h2-9,15,17H,10-12H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUAMRSWBNLVNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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